molecular formula C24H23Cl2NO4 B5555833 4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5555833
M. Wt: 460.3 g/mol
InChI Key: VHBXTIOKRDWOSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves multistep reactions, including cyclization processes, Friedel–Crafts reactions, and the use of protective groups for functional moieties. For instance, a related synthesis involved the use of methanesulfonyl as a protective group for Friedel–Crafts reactions, enabling a high-yield production of quinoline derivatives (Mizuno et al., 2006). Such methods underline the complexity and the careful planning required in the synthesis of specific quinoline derivatives.

Molecular Structure Analysis

The analysis of molecular structures of quinoline derivatives utilizes various spectroscopic and computational techniques. DFT (Density Functional Theory) calculations, for example, have been employed to determine the structural parameters, spectroscopic characterization, and NLO (Non-Linear Optical) properties of similar compounds, providing insights into their electronic and geometric structures (Wazzan et al., 2016). These analyses are crucial for understanding the fundamental properties of the compound.

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For example, reactions involving cyanoquinolinethiones highlight the reactivity of quinoline derivatives towards nucleophilic additions, cyclization, and substitution reactions, which are instrumental in the synthesis of complex quinoline-based structures (Al-Taifi et al., 2016). These reactions are indicative of the versatile chemical behavior of quinoline derivatives.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystalline structure and spectroscopic characteristics, have been extensively studied. For example, the crystal structure of related compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the material properties of quinolines (Shahani et al., 2010). Additionally, spectroscopic measurements, including FTIR and UV-Vis, provide detailed information on the electronic transitions and molecular vibrations (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity, stability, and electronic structure, are closely tied to their molecular composition and structure. Studies involving NBO (Natural Bond Orbital) and MEP (Molecular Electrostatic Potential) analyses offer deep insights into the electronic interactions, charge distribution, and reactivity of these compounds (Wazzan et al., 2016). Such properties are fundamental for predicting the behavior of quinoline derivatives in various chemical environments.

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

Iron/Zinc-Co-catalyzed Directed Arylation and Alkenylation
An iron(III) salt and a zinc(II) salt catalyze the arylation, heteroarylation, and alkenylation of propionamides possessing an 8-quinolylamide group, highlighting the potential utility of similar compounds in catalytic processes for forming C–C bonds (Ilies et al., 2017).

Material Properties and Applications

Structural and Optical Properties of Quinoline Derivatives Thin Films
Investigations into the structural and optical properties of quinoline derivatives thin films reveal that these compounds, when deposited as thin films, maintain their chemical integrity and exhibit distinct optical properties, useful for material science applications (Zeyada et al., 2016).

Biochemical and Medicinal Chemistry Applications

Inhibition of Src Kinase Activity
Optimization studies on quinolinecarbonitriles, including analogs of the compound , have demonstrated potent inhibition of Src kinase activity, a target relevant for cancer research and therapy development (Boschelli et al., 2001).

properties

IUPAC Name

4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2NO4/c1-3-31-21-7-4-13(10-22(21)30-2)14-8-19-24(20(28)9-14)17(12-23(29)27-19)16-6-5-15(25)11-18(16)26/h4-7,10-11,14,17H,3,8-9,12H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBXTIOKRDWOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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